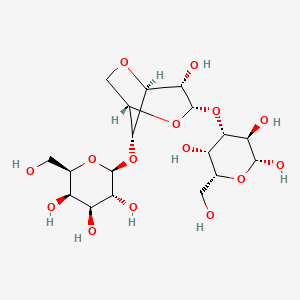

Agarotriose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Agarotriose is a type of agarooligosaccharide derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3-glycosidic bonds . This compound, specifically, is a trisaccharide consisting of three galactose units.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Agarotriose can be synthesized through the enzymatic hydrolysis of agarose using specific agarases. For instance, β-agarase can cleave agarose into agarooligosaccharides, including this compound . The process typically involves dissolving agarose in citric acid and then subjecting it to enzymatic treatment. The reaction conditions often include a temperature of 90°C and a pressure of 0.5 MPa for about 50 minutes .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale bioreactors where agarose is hydrolyzed by agarases. The enzymatic process is optimized to ensure high yield and purity of this compound. The use of citric acid for initial liquefaction of agarose followed by enzymatic hydrolysis is a common method .

Análisis De Reacciones Químicas

Types of Reactions

Agarotriose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound can be catalyzed by specific β-galactosidases, which break down the trisaccharide into its monomeric units .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include citric acid for hydrolysis and specific agarases for enzymatic reactions. The conditions typically involve moderate temperatures and pressures to facilitate the enzymatic activity .

Major Products

The major products formed from the hydrolysis of this compound include D-galactose and 3,6-anhydro-L-galactose . These monomeric sugars have various applications in the food and pharmaceutical industries.

Aplicaciones Científicas De Investigación

Agarotriose has several scientific research applications across various fields:

Chemistry: Used as a substrate in enzymatic studies to understand the activity of agarases and β-galactosidases.

Biology: Studied for its prebiotic properties and its role in promoting the growth of beneficial gut bacteria.

Medicine: Investigated for its potential anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of bioactive compounds and as a gelling agent in food products.

Mecanismo De Acción

The mechanism of action of agarotriose involves its enzymatic breakdown into monomeric sugars. Specific β-galactosidases act on this compound to release D-galactose and 3,6-anhydro-L-galactose . These sugars can then participate in various metabolic pathways, contributing to their physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

Agaropentaose: Another agarooligosaccharide derived from agarose, consisting of five galactose units.

Neoagarooligosaccharides: Derived from agarose but have different glycosidic linkages compared to agarooligosaccharides.

Uniqueness

Agarotriose is unique due to its specific trisaccharide structure, which makes it a valuable substrate for studying the activity of specific enzymes like β-galactosidases. Its smaller size compared to other agarooligosaccharides like agaropentaose allows for easier enzymatic breakdown and absorption .

Propiedades

Fórmula molecular |

C18H30O15 |

|---|---|

Peso molecular |

486.4 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxane-2,3,5-triol |

InChI |

InChI=1S/C18H30O15/c19-1-4-7(21)9(23)10(24)17(30-4)32-13-6-3-28-15(13)12(26)18(31-6)33-14-8(22)5(2-20)29-16(27)11(14)25/h4-27H,1-3H2/t4-,5-,6+,7+,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18+/m1/s1 |

Clave InChI |

VPMAFOPPEUEPNR-YFARQLEDSA-N |

SMILES isomérico |

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)

![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)